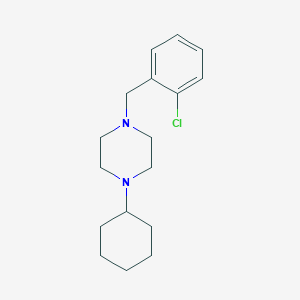![molecular formula C18H26N4O6S B10884668 Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate](/img/structure/B10884668.png)
Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazino}tetrahydro-1(2H)-pyridinecarboxylate: is a complex organic compound that features a combination of piperazine, pyridine, and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazino}tetrahydro-1(2H)-pyridinecarboxylate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-nitrobenzenesulfonyl chloride to form 4-[(2-nitrophenyl)sulfonyl]piperazine.
Cyclization: The piperazine derivative is then subjected to cyclization with ethyl 4-chlorotetrahydro-1(2H)-pyridinecarboxylate under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Hydrolysis: Formation of the carboxylic acid derivative.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Potential use in the development of new catalysts or ligands.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May exhibit biological activity such as antimicrobial or anticancer properties.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazino}tetrahydro-1(2H)-pyridinecarboxylate is not well-documented. based on its structure, it is likely to interact with biological targets through:
Binding to Enzymes: The sulfonyl group may form covalent bonds with enzyme active sites.
Receptor Interaction: The piperazine and pyridine moieties may interact with specific receptors, influencing cellular pathways.
Comparaison Avec Des Composés Similaires
4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine: Shares the sulfonyl and nitrophenyl groups but differs in the piperazine and pyridine components.
Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Uniqueness:
- The combination of piperazine, pyridine, and sulfonyl groups in ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazino}tetrahydro-1(2H)-pyridinecarboxylate provides a unique scaffold that may offer distinct biological and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C18H26N4O6S |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
ethyl 4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N4O6S/c1-2-28-18(23)20-9-7-15(8-10-20)19-11-13-21(14-12-19)29(26,27)17-6-4-3-5-16(17)22(24)25/h3-6,15H,2,7-14H2,1H3 |
Clé InChI |
JHVHMMIVHHDNJF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Acetyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-YL)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884597.png)
![1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10884612.png)
![methyl 1-{[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10884618.png)

![1-[4-(2-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10884637.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate](/img/structure/B10884643.png)


![1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10884660.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884677.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884678.png)


